3-(Thiophen-3-yl)pyrazine-2-carboxylic acid

CAS No.: 1823549-46-7

Cat. No.: VC2882290

Molecular Formula: C9H6N2O2S

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823549-46-7 |

|---|---|

| Molecular Formula | C9H6N2O2S |

| Molecular Weight | 206.22 g/mol |

| IUPAC Name | 3-thiophen-3-ylpyrazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-2-3-11-8)6-1-4-14-5-6/h1-5H,(H,12,13) |

| Standard InChI Key | RVJZXVWJNPXCMV-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1C2=NC=CN=C2C(=O)O |

| Canonical SMILES | C1=CSC=C1C2=NC=CN=C2C(=O)O |

Introduction

Chemical Properties and Structure

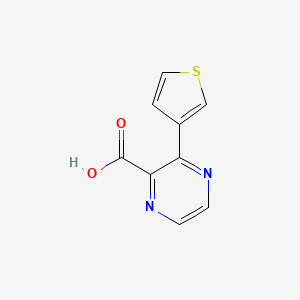

3-(Thiophen-3-yl)pyrazine-2-carboxylic acid (CAS No.: 1823549-46-7) is a heterocyclic compound with a molecular formula of C9H6N2O2S and a molecular weight of 206.22 g/mol. The IUPAC name for this compound is 3-thiophen-3-ylpyrazine-2-carboxylic acid, and it has been assigned the standard InChIKey RVJZXVWJNPXCMV-UHFFFAOYSA-N. The compound features a unique structural arrangement that combines elements of both thiophene and pyrazine rings, creating a molecule with distinctive electronic and spatial properties.

Molecular Structure

The molecular structure of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid consists of a thiophene ring (a five-membered aromatic ring containing one sulfur atom) connected to a pyrazine ring (a six-membered aromatic ring containing two nitrogen atoms) at the 3-position. The pyrazine ring bears a carboxylic acid group at position 2, which contributes to the compound's acidic properties and hydrogen bonding capabilities. This structural arrangement can be represented by the SMILES notation: C1=CSC=C1C2=NC=CN=C2C(=O)O.

Table 1: Basic Chemical Information of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 1823549-46-7 |

| Molecular Formula | C9H6N2O2S |

| Molecular Weight | 206.22 g/mol |

| IUPAC Name | 3-thiophen-3-ylpyrazine-2-carboxylic acid |

| Standard InChIKey | RVJZXVWJNPXCMV-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1C2=NC=CN=C2C(=O)O |

| PubChem Compound ID | 86263249 |

Physical and Chemical Properties

The physical state of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid at room temperature is typically a solid, consistent with similar heterocyclic carboxylic acids. As a carboxylic acid, it possesses acidic properties and can participate in salt formation with bases. The compound's heterocyclic nature, with electron-rich thiophene and electron-deficient pyrazine components, creates a system with interesting electronic properties and reactivity patterns.

The presence of multiple heteroatoms (nitrogen and sulfur) in the structure contributes to the compound's ability to interact with biological targets through various binding mechanisms, including hydrogen bonding, π-stacking, and coordination with metal centers in enzymes. These properties make it a promising candidate for biological studies and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid involves strategic approaches that establish the connection between the thiophene and pyrazine rings while incorporating the carboxylic acid functionality.

Traditional Synthetic Approaches

The synthesis of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid typically involves the condensation of thiophene derivatives with pyrazine derivatives under specific reaction conditions. These reactions often require heating under reflux with solvents such as dichloromethane or ethanol to facilitate the coupling process. The synthetic pathway generally follows established principles of heterocyclic chemistry, utilizing reactions that form carbon-carbon bonds between aromatic systems.

While the search results don't provide the exact synthetic route for 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid specifically, we can draw insights from the synthesis of related compounds. For instance, the preparation of thieno[2,3-b]pyrazine compounds, as described in the patent literature, involves multi-step processes that establish the core heterocyclic framework . These synthetic approaches often involve the formation of intermediates that undergo further transformations to yield the final product.

Modern Synthetic Methods

Modern synthetic approaches to heterocyclic compounds like 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid increasingly employ continuous flow reactors, which can enhance scalability for industrial applications. These methods offer advantages such as improved heat transfer, better mixing, and more precise control over reaction parameters, leading to higher yields and purer products.

Cross-coupling reactions, particularly palladium-catalyzed processes such as Suzuki, Stille, or Negishi couplings, have become important tools in forming aryl-aryl bonds and are likely applicable to the synthesis of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid. These methods allow for the selective functionalization of heterocyclic systems under relatively mild conditions.

Biological Activities

3-(Thiophen-3-yl)pyrazine-2-carboxylic acid has demonstrated notable biological activities that make it a compound of interest for medicinal chemistry researchers.

Research Applications

The unique structural and chemical properties of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid make it valuable for various research applications across scientific disciplines.

Medicinal Chemistry Applications

In medicinal chemistry, 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid serves as a valuable scaffold for the development of new therapeutic agents. The compound's demonstrated antimicrobial and anticancer properties provide a foundation for structure-activity relationship studies aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Researchers can modify various aspects of the molecule, such as the substitution pattern on the thiophene or pyrazine rings, or derivatize the carboxylic acid group to create esters, amides, or other functional groups. These modifications can be strategically designed to optimize interactions with specific biological targets or to improve drug-like properties such as solubility, permeability, and metabolic stability.

The heterocyclic nature of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid also makes it relevant to research on targeted therapies. By understanding the compound's mechanism of action and identifying its molecular targets, researchers can develop more effective and selective therapeutic agents for specific diseases or conditions.

Materials Science Applications

Beyond its biological applications, 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid holds potential in materials science due to its heterocyclic structure and electronic properties. Thiophene-containing compounds are well-known for their applications in conductive polymers, organic semiconductors, and other electronic materials. The incorporation of pyrazine rings can further modify the electronic properties, potentially leading to materials with unique optical, electronic, or sensing capabilities.

The carboxylic acid functionality provides a convenient handle for further derivatization or incorporation into larger molecular assemblies. For example, the compound could be used in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the carboxylic acid serves as a linking group to metal centers or other organic building blocks.

Analytical Methods

The identification and characterization of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid typically involve a combination of spectroscopic, chromatographic, and computational techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides valuable information about the structural arrangement and connectivity of atoms in the molecule. Mass spectrometry is essential for confirming the molecular formula and detecting any impurities or degradation products. Infrared (IR) spectroscopy can identify functional groups, particularly the characteristic absorption bands of the carboxylic acid and the heterocyclic rings.

X-ray crystallography, when applicable, offers definitive structural information, including bond lengths, bond angles, and three-dimensional arrangement. Computational methods, such as density functional theory (DFT) calculations, can provide insights into electronic properties, reactivity patterns, and potential binding modes with biological targets.

High-performance liquid chromatography (HPLC) and related techniques are valuable for assessing the purity of synthesized compounds and for monitoring reactions. The availability of standard InChI and SMILES notations facilitates the use of chemical databases and computational tools for further characterization and prediction of properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume